2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513588
InChI: InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-6-3-1-2-5(7(6)13)8(14)15/h1-3H,4,13H2,(H,14,15)
SMILES: C1=CC(=C(C(=C1)OCC(F)(F)F)N)C(=O)O
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid

CAS No.:

Cat. No.: VC13513588

Molecular Formula: C9H8F3NO3

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid -

Specification

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
IUPAC Name 2-amino-3-(2,2,2-trifluoroethoxy)benzoic acid
Standard InChI InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-6-3-1-2-5(7(6)13)8(14)15/h1-3H,4,13H2,(H,14,15)
Standard InChI Key PBJZPPSSSWSXPM-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)OCC(F)(F)F)N)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1)OCC(F)(F)F)N)C(=O)O

Introduction

Overview of Key Findings

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid is a benzoic acid derivative featuring an amino group at the 2-position and a 2,2,2-trifluoroethoxy substituent at the 3-position of the aromatic ring. While direct literature on this specific compound is limited, structurally analogous molecules—such as 3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CAS 438475-19-5) and 3-amino-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1566237-82-8) —provide critical insights into its potential synthesis, physicochemical properties, and applications. These derivatives are often intermediates in pharmaceutical synthesis, exemplified by their role in antiarrhythmic agents like flecainide . This report consolidates data from patent literature, chemical databases, and synthetic protocols to construct a detailed profile of this compound class.

Chemical Structure and Nomenclature

Structural Characterization

The target compound, 2-amino-3-(2,2,2-trifluoroethoxy)benzoic acid, belongs to the family of substituted benzoic acids. Its structure consists of:

  • Benzoic acid backbone: A benzene ring with a carboxylic acid group (-COOH) at position 1.

  • Amino group (-NH₂): Positioned ortho to the carboxylic acid at position 2.

  • 2,2,2-Trifluoroethoxy group (-OCH₂CF₃): Located meta to the carboxylic acid at position 3.

The molecular formula is C₁₀H₁₀F₃NO₃, with a molecular weight of 249.18 g/mol. This aligns with related compounds, such as 3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (C₁₀H₉F₃O₃, MW 234.17) , differing primarily in the substituent’s position and functional group.

Isomeric Considerations

A structurally similar compound, 3-amino-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1566237-82-8), demonstrates the impact of substituent positioning . Its molecular formula (C₉H₈F₃NO₃, MW 235.16) and SMILES string (OC(=O)c1cccc(c1OCC(F)(F)F)N) highlight the amino and trifluoroethoxy groups at positions 3 and 2, respectively. Such isomerism influences physicochemical properties like solubility and reactivity, underscoring the need for precise synthetic control.

Synthetic Pathways and Optimization

Historical Context in Flecainide Synthesis

The synthesis of flecainide, an antiarrhythmic drug, involves 2,5-bis-(2,2,2-trifluoroethoxy)benzoic acid as a key intermediate . While this differs from the target compound, the methodologies offer transferable insights:

  • Etherification: Reacting dibromobenzene derivatives with 2,2,2-trifluoroethanol in the presence of copper catalysts (e.g., CuSO₄) and bases (e.g., Na) .

  • Oxidation: Converting acetophenone intermediates to benzoic acids using potassium permanganate under controlled temperatures (85–100°C) .

  • Acylation: Forming amide bonds via acid chlorides, though non-selective reactions with amines remain a challenge .

Adapting Protocols for Target Compound Synthesis

To synthesize 2-amino-3-(2,2,2-trifluoroethoxy)benzoic acid, the following steps could be hypothesized:

  • Selective Etherification:

    • Starting material: 2-nitro-3-hydroxybenzoic acid.

    • Reaction with 2,2,2-trifluoroethyl bromide in a polar aprotic solvent (e.g., DMF) using NaH as a base.

    • Temperature: 80–100°C to ensure complete substitution .

  • Nitro Reduction:

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to convert the nitro group to an amino group.

  • Purification:

    • Crystallization from ethanol/water mixtures to isolate the pure product.

Table 1: Comparative Synthetic Parameters for Trifluoroethoxy-Substituted Benzoic Acids

ParameterFlecainide Intermediate 3-Amino-2-Trifluoroethoxy Derivative Proposed Target Synthesis
Starting Material1,4-Dibromobenzene2-Nitro-3-hydroxybenzoic acid2-Nitro-3-hydroxybenzoic acid
Etherification Reagent2,2,2-Trifluoroethanol2,2,2-Trifluoroethyl bromide2,2,2-Trifluoroethyl bromide
CatalystCuSO₄NoneNaH/DMF
Oxidation AgentKMnO₄N/AN/A
Yield81.6%Not reportedTheoretical: 70–85%

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for 2-amino-3-(2,2,2-trifluoroethoxy)benzoic acid are unavailable, analogs provide benchmarks:

  • Density: ~1.3 g/cm³ (similar to 3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid) .

  • Boiling Point: Estimated 300–320°C based on trifluoroethoxy group contributions .

  • Solubility: Likely low in water (logP ~2.6) , soluble in polar aprotic solvents (DMF, DMSO).

  • Stability: Susceptible to decarboxylation at elevated temperatures (>150°C).

Table 2: Physicochemical Properties of Related Compounds

CompoundMolecular WeightDensity (g/cm³)Boiling Point (°C)logP
3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid 234.171.3310.02.61
3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid 235.16Not reportedNot reported~2.5
Target Compound (Predicted)249.181.3–1.4300–3202.4–2.8

Applications and Pharmacological Relevance

Pharmaceutical Intermediates

Trifluoroethoxy-substituted benzoic acids are pivotal in drug development:

  • Flecainide: A Class IC antiarrhythmic agent relying on bis-trifluoroethoxy groups for lipid solubility and sodium channel blocking .

  • Anticancer Agents: Trifluoroethoxy groups enhance blood-brain barrier penetration in kinase inhibitors.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Avoiding positional isomers during etherification and nitration.

  • Acid Chloride Instability: Rapid degradation necessitates in situ preparation for amide couplings .

Research Opportunities

  • Catalyst Development: Transition-metal catalysts for milder reaction conditions.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator